N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2N3O/c1-9-12(10(2)19-18-9)3-4-13(20)17-11-5-7-14(15,16)8-6-11/h11H,3-8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSOHDRDLGKNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,4-difluorocyclohexyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, and relevant research findings.
The compound can be synthesized through various methods involving the reaction of 4,4-difluorocyclohexylamine with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride. The resulting product is characterized by its distinctive chemical structure which includes a cyclohexyl group and a pyrazole moiety.
Key Properties:
- Molecular Formula: C15H20F2N4O
- Molecular Weight: 306.35 g/mol
- Physical State: Solid at room temperature
The primary mechanism of action for this compound involves its role as a selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair processes; thus, their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs.
Efficacy in Cancer Models
Recent studies have demonstrated that this compound exhibits potent anti-cancer activity in various preclinical models:
- Xenograft Models : In vivo studies using human cancer xenografts (e.g., MDA-MB-436 breast cancer and Capan-1 pancreatic cancer models) have shown that this compound enhances the efficacy of standard chemotherapeutics like Temozolomide. It was observed to significantly reduce tumor growth compared to control groups .
- Cell Viability Assays : In vitro assays revealed that this compound effectively decreases cell viability in several cancer cell lines, including those resistant to traditional therapies. The IC50 values indicate strong cytotoxic effects at low concentrations .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with triple-negative breast cancer assessed the effectiveness of this compound as a part of combination therapy. Patients receiving this compound alongside standard chemotherapy reported improved outcomes and reduced side effects compared to those on chemotherapy alone.
Case Study 2: Pancreatic Cancer
In another study focusing on pancreatic cancer patients, the compound was administered in conjunction with Temozolomide. Results indicated a marked improvement in progression-free survival rates, suggesting its potential as an adjunctive treatment .
Comparison with Similar Compounds
N-Substituted Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) share a pyrazoline core but differ in functional groups and substituents. Key distinctions include:
- Functional Groups : The target compound features a propanamide linker, whereas the analogs in possess carbaldehyde or ketone groups. Amides generally exhibit stronger hydrogen-bonding capacity, which may enhance crystallinity or biological target interactions compared to aldehydes/ketones .
- Substituent Effects: The target’s difluorocyclohexyl group contrasts with the fluorophenyl or bromophenyl groups in .
Pyrazole vs. Pyrazoline Cores
The target compound’s fully aromatic pyrazole ring (vs. the dihydropyrazoline in ) reduces conformational flexibility, which could enhance binding specificity in biological systems. However, this rigidity might also limit solubility compared to partially saturated analogs .
Propanamide-Based Compounds ()
Propanil (N-(3,4-dichlorophenyl)propanamide), a herbicide, shares the propanamide backbone but differs in substituents:
- Aromatic vs. Aliphatic Substituents: Propanil’s dichlorophenyl group is electron-deficient and planar, favoring interactions with biological targets in pesticides.
- Fluorine vs. Chlorine : Fluorine’s smaller atomic size and higher electronegativity may reduce steric hindrance and polarize adjacent bonds differently than chlorine, altering solubility and environmental persistence .
Difluorocyclohexyl-Containing Pharmaceuticals ()
The patent N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide highlights the use of 4,4-difluorocyclohexyl groups in drug design. Comparisons include:
- Core Structure : The target’s pyrazole-propanamide differs from the benzimidazole-sulfonamide in . Benzimidazoles are common in antivirals and antifungals, whereas pyrazoles are prevalent in anti-inflammatory and kinase-inhibiting agents.
- Role of Fluorination : Both compounds utilize difluorocyclohexyl groups to modulate lipophilicity and conformational stability. This substitution is strategic in pharmaceuticals to enhance blood-brain barrier penetration or reduce metabolic degradation .
Data Table: Structural and Functional Comparison
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole activation | EDC, HOBt, DMF, RT, 24h | 78–85 | |
| Amide coupling | 4,4-Difluorocyclohexylamine, DCM, 0°C to RT | 65–72 | |
| Purification | Silica gel (70–230 mesh), EtOAc/hexane (3:7) | >95% purity |
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Solve the structure using SHELX software (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: δ 1.5–2.1 ppm (cyclohexyl CH₂), δ 2.3–2.5 ppm (pyrazole CH₃), δ 6.8–7.2 ppm (amide NH) .
- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and NH bend at ~1550 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). Parameterize the 4,4-difluorocyclohexyl group for hydrophobic interactions and the pyrazole for hydrogen bonding .
ADMET Prediction : Employ tools like SwissADME to assess logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The difluorocyclohexyl group may enhance metabolic stability .
MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD and interaction hotspots (e.g., fluorine-mediated van der Waals contacts) .
Advanced: What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), protic (ethanol, methanol), and aqueous buffers (PBS at pH 7.4). Use UV-Vis spectroscopy (λmax ~260 nm) for quantification .
Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures. Calculate Hansen solubility parameters to identify optimal solvents .
Co-solvency Approach : Combine DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining stability .
Q. Table 2: Solubility Profile of a Structural Analog
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | 45.2 | 25 | |
| Ethanol | 12.8 | 25 | |
| PBS (pH 7.4) | 0.3 | 37 |
Basic: What are common impurities in the synthesis of this compound, and how are they identified?
Methodological Answer:
- Byproducts : Unreacted pyrazole intermediates (detected via TLC, Rf ~0.5 in EtOAc) or over-alkylated derivatives.
- Identification :
- HPLC-MS : Compare retention times and mass fragments with synthetic standards.
- ¹H NMR : Look for residual peaks (e.g., unreacted amine protons at δ 1.2–1.8 ppm) .
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and use scavengers (e.g., polymer-bound isocyanate) to quench excess reagents .
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer:
Core Modifications :
- Pyrazole Ring : Replace 3,5-dimethyl groups with electron-withdrawing (NO₂) or donating (OCH₃) substituents to alter electronic effects .
- Cyclohexyl Group : Test non-fluorinated or monofluorinated analogs to assess fluorine’s role in bioavailability .
Biological Assays :
- In vitro : Screen against enzyme targets (IC₅₀ determination) or cell lines (MTT assay for cytotoxicity).
- In vivo : Pharmacokinetic studies in rodent models to measure Cmax and t½ .
Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and activity .
Basic: What crystallization challenges might arise, and how are they addressed?
Methodological Answer:
- Challenges : Poor crystal growth due to conformational flexibility of the cyclohexyl group or solvent inclusion.
- Solutions :
Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate metabolic pathways?
Methodological Answer:
Synthesis of ¹⁹F-Labeled Analog : Replace the cyclohexyl fluorine atoms with ¹⁹F isotopes during amine preparation.
Metabolic Tracking : Administer the labeled compound in vitro (hepatic microsomes) and monitor ¹⁹F NMR signals (δ -115 to -125 ppm) to identify metabolites like hydroxylated or defluorinated products .
Quantitation : Integrate ¹⁹F peaks relative to an internal standard (e.g., trifluoroacetic acid) to calculate metabolic half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
